

Application Notes and Protocols for SR-16435 in the Tail-Flick Assay

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Compound of Interest

Compound Name: SR-16435

Cat. No.: B11933324

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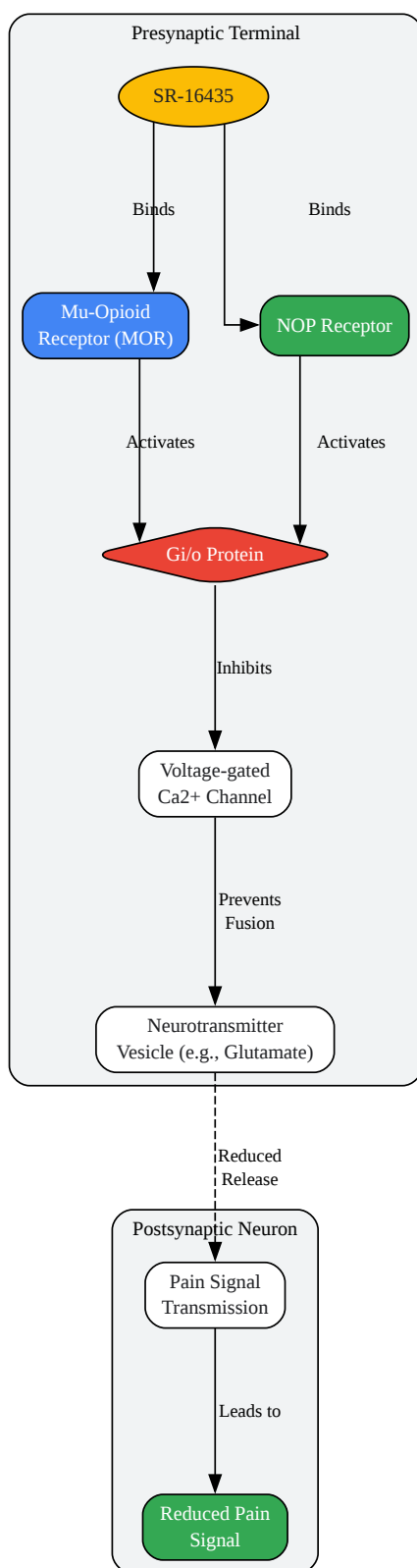
Introduction

SR-16435 is a novel compound that acts as a potent partial agonist at both the nocicein/orphanin FQ (NOP) receptor and the mu-opioid receptor (MOR).[1][2][3] This dual activity profile suggests its potential as a potent analgesic with a reduced likelihood of developing tolerance compared to classic mu-opioid selective agonists.[1][2] The tail-flick assay is a standard and widely used method for assessing the antinociceptive properties of pharmacological agents in rodents.[4][5] This document provides detailed application notes and a comprehensive protocol for evaluating the analgesic effects of **SR-16435** using the tail-flick assay in mice.

Mechanism of Action

SR-16435 exhibits high binding affinity for both NOP and mu-opioid receptors.[1][3] Its analgesic effects are believed to be mediated primarily through its partial agonism at the mu-opioid receptor, as these effects are blocked by the opioid antagonist naloxone.[1] The compound's activity at the NOP receptor may contribute to its distinct pharmacological profile, including potentially reduced development of tolerance.[1]

Below is a simplified signaling pathway illustrating the proposed mechanism of action for **SR-16435**'s analgesic properties.



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Caption: Proposed mechanism of **SR-16435** antinociception.

Data Presentation

The following tables summarize the in-vitro binding affinities of **SR-16435** and the in-vivo dose-dependent effects on tail-flick latency as reported in the literature.

Table 1: Receptor Binding Affinity of **SR-16435**

Receptor	Binding Affinity (Ki)
NOP Receptor	7.49 nM[3]
Mu-Opioid Receptor	2.70 nM[3]

Table 2: Effect of Subcutaneous **SR-16435** Administration on Tail-Flick Latency in Mice

Dose of SR-16435 (mg/kg, s.c.)	Outcome
10	Dose-dependent increase in tail-flick latency[3]
30	Dose-dependent increase in tail-flick latency[3]

Note: Specific latency times and statistical significance values were not available in the abstract. The data indicates a positive dose-response relationship.

Experimental Protocols

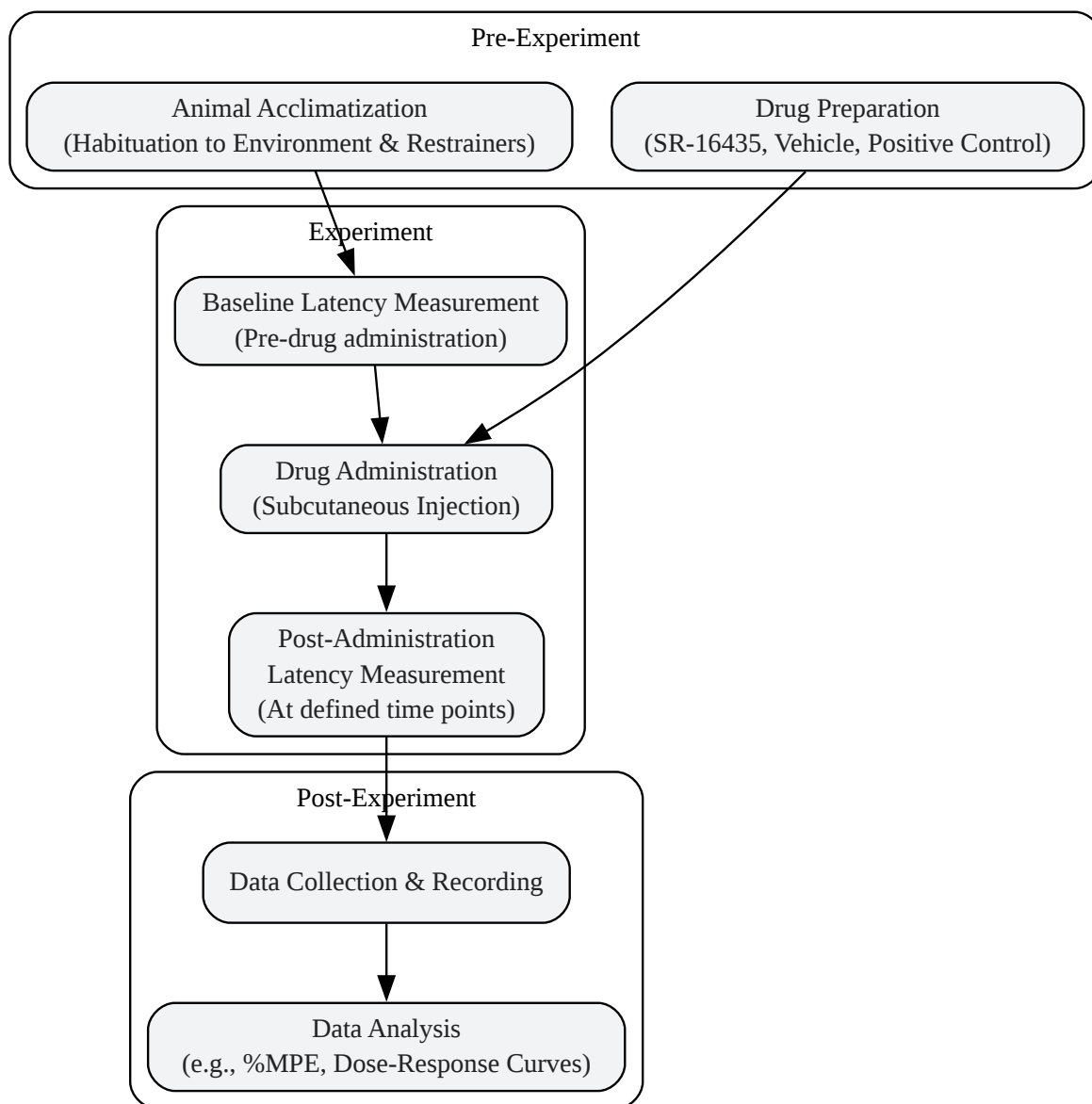
This section provides a detailed protocol for conducting a tail-flick assay to evaluate the antinociceptive effects of **SR-16435** in mice. This protocol is synthesized from standard tail-flick assay procedures.

Materials:

- **SR-16435**
- Vehicle (e.g., sterile saline, distilled water, or a specific vehicle solution appropriate for **SR-16435**)
- Positive control (e.g., Morphine)

- Tail-flick apparatus (radiant heat source or warm water bath)
- Animal restrainers
- Syringes and needles for subcutaneous injection
- Stopwatch or automated timer integrated with the apparatus
- Male ICR mice (or other appropriate strain)

Experimental Workflow Diagram:



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Caption: Experimental workflow for the tail-flick assay.

Procedure:

- Animal Acclimatization:

- House the mice in a temperature- and light-controlled environment with ad libitum access to food and water.
- Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment begins.^[6]
- Habituate the mice to the restraining devices for several days prior to testing to minimize stress-induced analgesia.
- Drug Preparation:
 - Dissolve **SR-16435** in the appropriate vehicle to achieve the desired concentrations for injection.
 - Prepare the vehicle control and a positive control (e.g., morphine) in the same manner.
- Baseline Latency Measurement:
 - Gently place a mouse into the restrainer.
 - Position the mouse's tail over the radiant heat source or immerse the distal portion of the tail in the warm water bath.
 - Start the timer and the heat source simultaneously.
 - Record the latency (in seconds) for the mouse to flick its tail away from the heat stimulus.
 - To prevent tissue damage, a cut-off time (typically 10-15 seconds) must be established. If the mouse does not respond within this time, the heat source should be removed, and the maximum latency recorded.
 - Perform 2-3 baseline measurements for each animal with an inter-trial interval of at least 5 minutes and average the latencies.
- Drug Administration:
 - Administer **SR-16435**, vehicle, or the positive control subcutaneously (s.c.) at the desired volume (e.g., 10 ml/kg).

- Post-Administration Latency Measurement:
 - At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement as described in step 3.
 - The antinociceptive effect is measured as an increase in the tail-flick latency compared to the baseline measurement.

Data Analysis:

The antinociceptive effect can be quantified as the percentage of the maximum possible effect (%MPE) using the following formula:

$$\%MPE = [(\text{Post-drug latency} - \text{Baseline latency}) / (\text{Cut-off time} - \text{Baseline latency})] \times 100$$

Dose-response curves can be generated by plotting the %MPE against the logarithm of the drug dose to determine the ED50 value.

Concluding Remarks

The tail-flick assay is a reliable and efficient method for evaluating the antinociceptive properties of **SR-16435**. The detailed protocol and application notes provided herein offer a comprehensive guide for researchers. It is crucial to adhere to ethical guidelines for animal research and to ensure that all procedures are performed with care to minimize animal stress and prevent tissue damage. The unique dual-agonist nature of **SR-16435** makes it a compound of significant interest for the development of novel analgesics, and the tail-flick assay is a fundamental tool for its in-vivo characterization.

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References

- 1. SR 16435 [1-(1-(bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one], a novel mixed nociceptin/orphanin FQ/mu-opioid receptor partial agonist: analgesic and rewarding properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.mousephenotype.org [web.mousephenotype.org]
- 3. Activity of new NOP receptor ligands in a rat peripheral mononeuropathy model: Potentiation of Morphine anti-allodynic activity by NOP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tail-flick test [protocols.io]
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